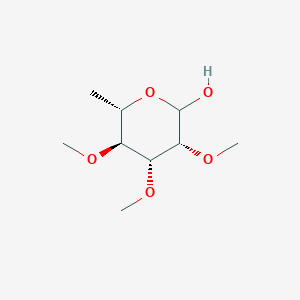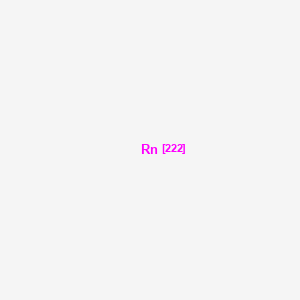
Radon-222
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Radon-222 is a naturally occurring radioactive gas that is formed by the decay of uranium in soil, rock, and water. It is a colorless, odorless, and tasteless gas that can accumulate in buildings and pose a health risk to humans. Radon-222 is the second leading cause of lung cancer after smoking and is responsible for approximately 21,000 deaths in the United States each year.
Wissenschaftliche Forschungsanwendungen
1. Environmental Monitoring and Assessment
Radon-222 (Rn-222), a naturally occurring radioactive gas, is pivotal in environmental monitoring and assessment. Studies have utilized Rn-222 for assessing indoor air quality and the potential health risks associated with long-term exposure, especially in relation to lung cancer. For example, Hussein (2014) measured indoor Rn-222 activity concentrations in Egypt to assess the radiological implications for residents near a proposed nuclear power plant site (Hussein, 2014). Similarly, Ćujić et al. (2020) explored the environmental behavior of Rn-222, including its impact on both human and non-human biota (Ćujić et al., 2020).
2. Groundwater and Soil Analysis
Rn-222 plays a significant role in groundwater and soil analysis. Studies have focused on measuring Rn-222 levels in various water sources, including thermal waters and groundwater, to evaluate public health concerns. For instance, Gurler et al. (2010) measured Rn-222 concentrations in thermal water samples in Turkey, considering the potential health risks from radon in water sources (Gurler et al., 2010). Additionally, Messier et al. (2015) developed a model to elucidate factors contributing to elevated Rn-222 levels in North Carolina's groundwater (Messier et al., 2015).
3. Atmospheric and Climate Research
Rn-222 is also used as a tracer in atmospheric and climate research. Its role in validating global chemical transport models is significant. For example, Manohar et al. (2013) generated radon flux maps to study atmospheric processes and validate global chemical transport models, highlighting the importance of Rn-222 as a tracer (Manohar et al., 2013).
4. Radiological Safety and Health Risk Assessment
Rn-222 is crucial in radiological safety and health risk assessment due to its properties and prevalence in the environment. Research has been conducted to understand the risks of Rn-222 exposure and develop methods for its measurement and control. For instance, Lerma-Treviño et al. (2018) investigated the levels of Rn-222 in homes in Mexico, highlighting its potential health risks, especially lung cancer (Lerma-Treviño et al., 2018).
5. Geological and Geochemical Studies
Rn-222 is used in geological and geochemical studies to understand the movement and presence of radon in various environments. Fomenko et al. (2022) explored radon emanations in the Unal tailing dump for assessing geo-ecological sustainability using geophysical and geochemical methods (Fomenko et al., 2022).
Eigenschaften
CAS-Nummer |
14859-67-7 |
|---|---|
Produktname |
Radon-222 |
Molekularformel |
Rn |
Molekulargewicht |
222.01758 g/mol |
IUPAC-Name |
radon-222 |
InChI |
InChI=1S/Rn/i1+0 |
InChI-Schlüssel |
SYUHGPGVQRZVTB-IGMARMGPSA-N |
Isomerische SMILES |
[222Rn] |
SMILES |
[Rn] |
Kanonische SMILES |
[Rn] |
Synonyme |
222Rn radioisotope Radon-222 Rn-222 radioisotope |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



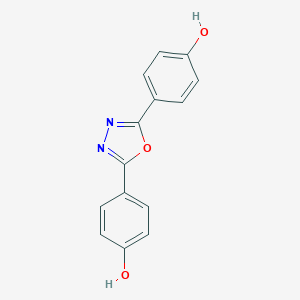

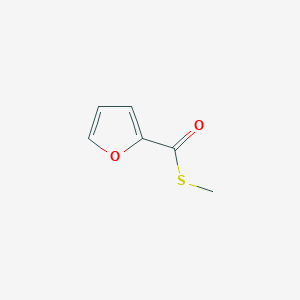
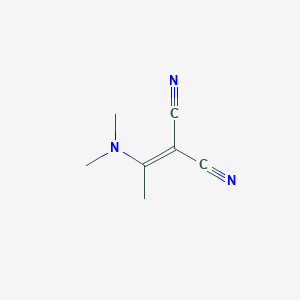
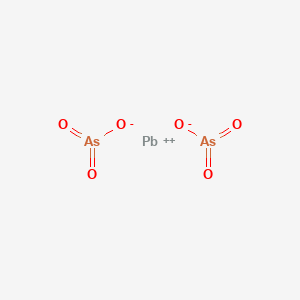
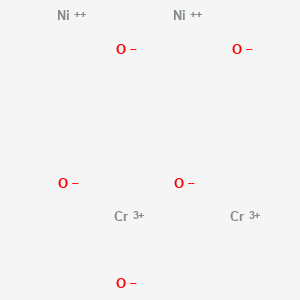

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
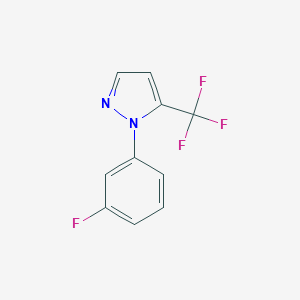
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
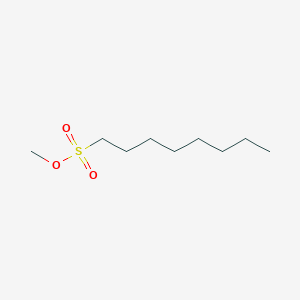
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)

